Cas no 60660-75-5 ((7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione)

(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione structure
60660-75-5 structure
商品名:(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione
CAS番号:60660-75-5
MF:C20H16O7
メガワット:368.3368
MDL:MFCD09952466
CID:505622
PubChem ID:124720

(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione 化学的及び物理的性質

名前と識別子

    • 5,12-Naphthacenedione,9-acetyl-7,8,9,10-tetrahydro-6,7,9,11-tetrahydroxy-, (7S,9S)-
    • (7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid
    • [(2s,3r)-3-amino-2-hydroxy-4-phenylbutanoyl]-l-leucine
    • Bestatin
    • Bestatin,Ubenimex
    • EINECS 261-529-2
    • NK 421
    • Ubenimexum [Latin]
    • (+)-Idarubicinone
    • 4-Demethoxydaunomycinone
    • Idarubicin aglycone
    • Idarubicinone
    • (+)-4-Demethoxydaunomycinone
    • ZUFQFGSMHXKORU-YUNKPMOVSA-N
    • 5,12-Naphthacenedione, 9-acetyl-7,8,9,10-tetrahydro-6,7,9,11-tetrahydroxy-, (7S,9S)-
    • AC-32551
    • CHEMBL3544591
    • 60660-75-5
    • 5,12-Naphthacenedione, 9-acetyl-7,8,9,10-tetrahydro-6,7,9,11-tetrahydroxy-, (7S-cis)-
    • DTXSID20976091
    • DS-12907
    • SCHEMBL2727578
    • (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • (7S,9S)9-ACETYL-7,8,9,10-TETRAHYDRO-6,7,9,11-TETRAHYDROXY-5,12-NAPHTACENEDIONE
    • (7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione
    • CS-0197316
    • AKOS027378143
    • 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • C20H16O7
    • C75832
    • EX-A6224
    • MDL: MFCD09952466
    • インチ: 1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1
    • InChIKey: ZUFQFGSMHXKORU-YUNKPMOVSA-N
    • ほほえんだ: O([H])[C@@]1(C(C([H])([H])[H])=O)C([H])([H])C2C(=C3C(C4=C([H])C([H])=C([H])C([H])=C4C(C3=C(C=2[C@]([H])(C1([H])[H])O[H])O[H])=O)=O)O[H]

計算された属性

  • せいみつぶんしりょう: 368.089603g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.7
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 368.089603g/mol
  • 単一同位体質量: 368.089603g/mol
  • 水素結合トポロジー分子極性表面積: 132Ų
  • 重原子数: 27
  • 複雑さ: 675
  • 同位体原子数: 0
  • 原子立体中心数の決定: 2
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.626±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 184-185 ºC
  • ふってん: 625.6°C at 760 mmHg
  • フラッシュポイント: 346.2°C
  • 屈折率: 1.742
  • ようかいど: Insuluble (5.2E-3 g/L) (25 ºC),
  • PSA: 132.13000
  • LogP: 1.17290

(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D759468-100mg
(7S,9S)9-ACETYL-7,8,9,10-TETRAHYDRO-6,7,9,11-TETRAHYDROXY-5,12-NAPHTACENEDIONE
60660-75-5 97%
100mg
$360 2024-06-06
TRC
A189248-50mg
(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione
60660-75-5
50mg
$ 3000.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S59330-250mg
(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
60660-75-5 97%
250mg
¥4499.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S890553-250mg
(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
60660-75-5 97%
250mg
8,248.50 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BF262-50mg
(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione
60660-75-5 97%
50mg
1010.0CNY 2021-07-13
Alichem
A019150335-250mg
(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
60660-75-5 97%
250mg
$1019.20 2023-09-01
Alichem
A019150335-1g
(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
60660-75-5 97%
1g
$2548.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S59330-100mg
(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
60660-75-5 97%
100mg
¥2647.0 2024-07-19
eNovation Chemicals LLC
Y1221504-1g
(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
60660-75-5 95%
1g
$1300 2024-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BF262-250mg
(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione
60660-75-5 97%
250mg
10987CNY 2021-05-08

(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione 関連文献

(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedioneに関する追加情報

Research Brief on (7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione (CAS: 60660-75-5)

The compound (7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione (CAS: 60660-75-5) has garnered significant attention in recent years due to its potential applications in the fields of oncology and infectious disease treatment. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, mechanisms of action, and therapeutic potential.

Recent studies have highlighted the compound's structural similarity to anthracyclines, a class of chemotherapeutic agents known for their DNA intercalation and topoisomerase II inhibition properties. Researchers have explored its efficacy in targeting cancer cells, particularly in drug-resistant strains, with promising results in preclinical models. The acetyl and hydroxyl groups in its structure are believed to enhance its solubility and bioavailability, making it a candidate for further drug development.

One of the key advancements in 2023 involves the elucidation of its mechanism of action at the molecular level. Using X-ray crystallography and molecular docking simulations, scientists have identified specific binding sites on DNA and topoisomerase II, providing a foundation for structure-activity relationship (SAR) studies. These findings are critical for optimizing the compound's therapeutic index and minimizing off-target effects.

In addition to its anticancer properties, recent research has investigated its antimicrobial potential. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis and induce oxidative stress positions it as a potential candidate for addressing antibiotic resistance.

Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as cardiotoxicity, a common side effect of anthracycline-like compounds, and metabolic stability need to be addressed. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to mitigate these limitations.

In conclusion, (7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione represents a multifaceted compound with significant therapeutic potential. Continued research into its mechanisms, structural optimization, and delivery methods will be essential for advancing it toward clinical trials and eventual therapeutic use.

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(CAS:60660-75-5)(7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione
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清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):206.0/349.0/593.0/1600.0